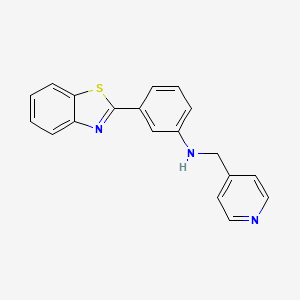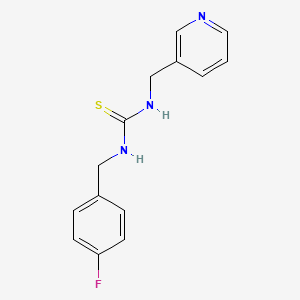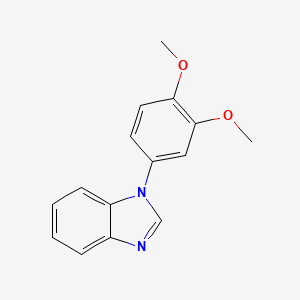
3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline, also known as BTA-1, is a small molecule that has been widely studied for its potential therapeutic applications. BTA-1 belongs to the family of benzothiazole compounds, which have been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
作用机制
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline is not fully understood, but it is believed to involve the inhibition of protein aggregation and the modulation of oxidative stress and inflammation. 3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline has been shown to bind to amyloid-beta peptides and prevent their aggregation, which may help to reduce the formation of toxic plaques in the brain. 3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline also exhibits antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects
3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline has been shown to exhibit a variety of biochemical and physiological effects in vitro and in vivo. In addition to its anti-amyloidogenic and neuroprotective effects, 3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline has been shown to inhibit the proliferation of cancer cells and reduce inflammation in animal models of arthritis. 3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
实验室实验的优点和局限性
One of the main advantages of 3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline for lab experiments is its relatively low toxicity and high solubility in water and organic solvents. This makes it a useful tool for studying the mechanisms of protein aggregation and neurodegeneration in vitro and in vivo. However, one limitation of 3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline is its relatively low potency compared to other benzothiazole compounds, which may limit its therapeutic potential in certain applications.
未来方向
There are several future directions for research on 3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline and related benzothiazole compounds. One area of interest is in the development of more potent and selective inhibitors of amyloid-beta aggregation for the treatment of Alzheimer's disease. Another area of research is in the development of benzothiazole-based compounds for the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, the anti-inflammatory and anti-cancer properties of benzothiazole compounds suggest that they may have potential applications in the treatment of other diseases, such as rheumatoid arthritis and cancer.
合成方法
The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline involves a multi-step process that begins with the reaction of 2-aminobenzothiazole with 4-chloromethylpyridine. The resulting intermediate is then subjected to a series of reactions, including reduction, acylation, and cyclization, to yield the final product. The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline has been optimized over the years, and several modified methods have been developed to improve the yield and purity of the compound.
科学研究应用
3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the treatment of Alzheimer's disease. 3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a key role in the development of Alzheimer's disease. 3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3S/c1-2-7-18-17(6-1)22-19(23-18)15-4-3-5-16(12-15)21-13-14-8-10-20-11-9-14/h1-12,21H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYTZKPXQMQOHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NCC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitrobenzaldehyde](/img/structure/B5778244.png)
![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5778256.png)
![N'-[4-(diethylamino)benzylidene]-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5778259.png)

![2-(2,3-dimethylphenoxy)-N'-[4-methoxy-3-(methoxymethyl)benzylidene]acetohydrazide](/img/structure/B5778268.png)





![N-[4-(propionylamino)phenyl]-2-naphthamide](/img/structure/B5778324.png)
![N-methyl-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5778329.png)